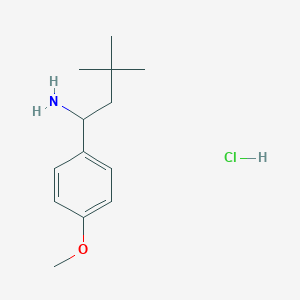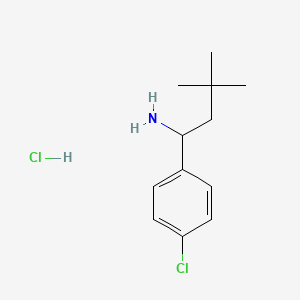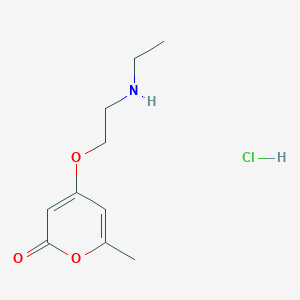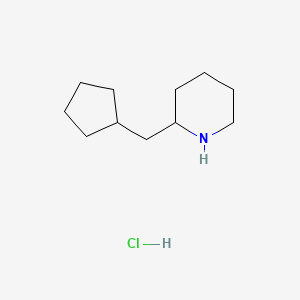
2-(Cyclopentylmethyl)piperidine hydrochloride
Overview
Description
2-(Cyclopentylmethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, such as biperiden, are known to target muscarinic receptors, which play a significant role in the central and peripheral nervous systems .
Mode of Action
Similar compounds like biperiden, a muscarinic antagonist, have been shown to competitively antagonize acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Result of Action
Piperidine derivatives have been associated with inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
2-(Cyclopentylmethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with cholinesterase receptors, specifically binding to the catalytic site of the acetylcholinesterase enzyme . This interaction can inhibit the enzyme’s activity, affecting neurotransmission processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives can induce cell cycle arrest and programmed cell death (autophagy) in cancer cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the benzyl-piperidine group in similar compounds provides good binding to the catalytic site of cholinesterase receptors, interacting with amino acid residues like tryptophan and phenylalanine . This binding can inhibit enzyme activity, leading to changes in neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that piperidine derivatives can undergo various chemical reactions, leading to the formation of different products . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is essential for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Cytochrome P450 enzymes play a significant role in the metabolism of piperidine derivatives, including this compound . These enzymes catalyze the oxidation and ring contraction of the compound, leading to the formation of different metabolites. The metabolic flux and levels of these metabolites can influence the compound’s biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-(cyclopentylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-6-10(5-1)9-11-7-3-4-8-12-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFASXOXFBOURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1471470.png)
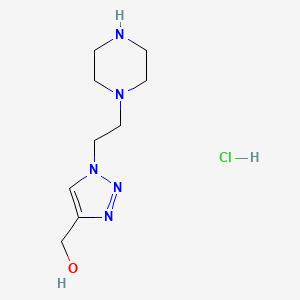

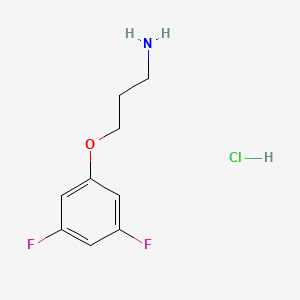
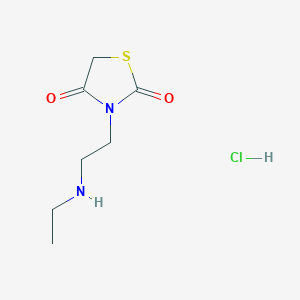

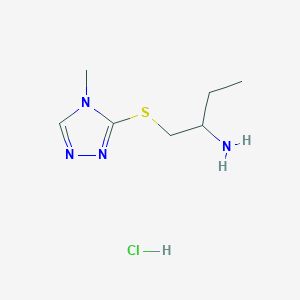


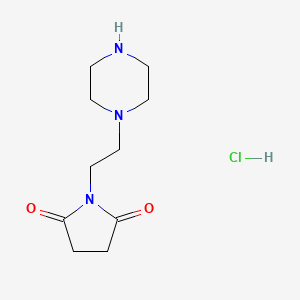
![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)
